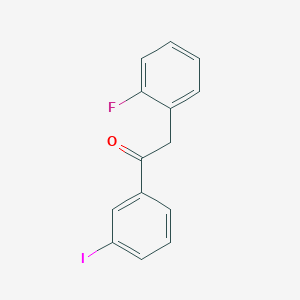

2-(2-Fluorophenyl)-3'-iodoacetophenone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(2-fluorophenyl)-1-(3-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c15-13-7-2-1-4-10(13)9-14(17)11-5-3-6-12(16)8-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUXFIZIEPKFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642346 | |

| Record name | 2-(2-Fluorophenyl)-1-(3-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-75-3 | |

| Record name | Ethanone, 2-(2-fluorophenyl)-1-(3-iodophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Fluorophenyl)-1-(3-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Halogenated Acetophenone Chemistry

Halogenated acetophenones and, more broadly, diaryl ketones, represent a cornerstone class of compounds in organic chemistry. Acetophenone (B1666503) itself is a fundamental aromatic ketone, and the introduction of halogen atoms onto its phenyl rings dramatically alters its chemical properties and reactivity. Halogenation can occur on the aromatic ring (nuclear halogenation) or on the alpha-carbon of the acetyl group, with each modification imparting distinct characteristics.

The presence of halogens influences the electron distribution within the molecule, affecting properties like the reactivity of the carbonyl group and the potential for the phenyl rings to participate in electrophilic or nucleophilic substitution reactions. For instance, the fluorine atom on the 2-fluorophenyl ring in the target molecule is highly electronegative, which can impact the molecule's conformation and electronic properties. tandfonline.combohrium.com

The synthesis of such diaryl ketones can be approached through various established methods. A primary route is the Friedel-Crafts acylation, where an acyl chloride or anhydride reacts with an aromatic compound in the presence of a Lewis acid catalyst. More contemporary methods, however, often utilize palladium-catalyzed cross-coupling reactions, which offer greater functional group tolerance and regioselectivity by coupling acyl chlorides with aryl boronic acids. researchgate.net This versatility allows for the precise construction of complex, unsymmetrical diaryl ketones like 2-(2-Fluorophenyl)-3'-iodoacetophenone.

Rationale for Academic Investigation of 2 2 Fluorophenyl 3 Iodoacetophenone

The academic impetus for investigating 2-(2-Fluorophenyl)-3'-iodoacetophenone stems from the strategic combination of its structural features: a fluorinated phenyl ring and an iodinated phenyl ring linked by a ketone bridge. This unique arrangement makes it a bifunctional scaffold with significant potential in both medicinal chemistry and synthetic methodology.

Overview of Advanced Research Trajectories

Retrosynthetic Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. ias.ac.inscitepress.org For this compound, several logical disconnection points can be identified to devise convergent and efficient synthetic routes. The primary disconnections focus on the formation of the key carbon-carbon and carbon-halogen bonds.

Strategy A: C(aryl)-C(aryl) Bond Disconnection

This strategy involves disconnecting the bond between the 2-fluorophenyl ring and the benzylic carbon. This approach identifies a 3-iodoacetophenone derivative and a 2-fluorobenzyl halide or equivalent as key synthons. This disconnection is well-suited for cross-coupling reactions.

Strategy B: C(acyl)-C(aryl) Bond Disconnection (Friedel-Crafts Approach)

A classic approach involves disconnecting the bond between the carbonyl carbon and the 3-iodophenyl ring. This leads to 3-iodoanisole (B135260) or a similar precursor and a 2-fluorophenylacetyl chloride. The forward reaction would be a Friedel-Crafts acylation.

Strategy C: α-Arylation Disconnection

This modern approach disconnects the C(aryl)-C(alkyl) bond, identifying 3'-iodoacetophenone and a 2-fluorophenyl halide as precursors. The forward synthesis would involve the α-arylation of the 3'-iodoacetophenone enolate.

Strategy D: Halogenation as a Late-Stage Functionalization

A further strategy considers the introduction of the iodo group at a later stage of the synthesis. This involves disconnecting the C-I bond, leading to 2-(2-fluorophenyl)acetophenone as the immediate precursor. The forward reaction would be a regioselective iodination.

These varied strategies provide multiple pathways, allowing for the selection of the most efficient and practical route based on the availability of starting materials and desired reaction conditions.

Development of Novel Synthetic Routes

Building upon the retrosynthetic analysis, several modern synthetic routes can be developed. These routes leverage cutting-edge catalytic methods to achieve high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Approaches for C(aryl)-C(aryl) and C(alkyl)-C(aryl) Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nobelprize.org For the synthesis of this compound, both the Suzuki and Negishi couplings are highly applicable for establishing the C(aryl)-C(aryl) linkage outlined in Strategy A. nobelprize.org

In a typical Suzuki coupling, a boronic acid derivative reacts with an organohalide in the presence of a palladium catalyst and a base. nobelprize.org For this synthesis, 2-fluorophenylboronic acid could be coupled with 2-bromo-3'-iodoacetophenone. The mechanism involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the final product and regenerate the catalyst. youtube.com

| Reaction | Aryl Halide | Organometallic Reagent | Typical Catalyst | Base |

| Suzuki Coupling | 2-Bromo-3'-iodoacetophenone | 2-Fluorophenylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ |

| Negishi Coupling | 2-Fluorophenylzinc chloride | 1-(3-Iodophenyl)-2-bromoethan-1-one | Pd(PPh₃)₄ | Not Required |

| α-Arylation | 3'-Iodoacetophenone | 1-Bromo-2-fluorobenzene | Pd₂(dba)₃ with Xantphos | NaOtBu, K₃PO₄ |

Alternatively, the α-arylation of ketones provides a direct method for forming the C(alkyl)-C(aryl) bond (Strategy C). In this approach, the enolate of 3'-iodoacetophenone can be coupled with a 2-fluorophenyl halide, such as 1-bromo-2-fluorobenzene, using a palladium catalyst with a specialized ligand like Xantphos or Buchwald's biaryl phosphine (B1218219) ligands.

Regioselective Halogenation Techniques for Fluoro and Iodo Substituents

The introduction of the iodo substituent onto the acetophenone ring requires careful control of regioselectivity. The acetyl group is a meta-directing deactivator in electrophilic aromatic substitution. Therefore, direct iodination of 2-phenylacetophenone would likely yield a mixture of isomers, with substitution on the unsubstituted phenyl ring being more probable.

A more effective strategy (following disconnection D) involves the late-stage iodination of 2-(2-fluorophenyl)acetophenone. However, achieving regioselectivity for the 3'-position on the acetophenone ring remains challenging.

A superior approach is to start with a pre-functionalized precursor, such as 3-iodoacetophenone. The synthesis of this starting material can be achieved through the direct iodination of acetophenone under specific conditions or, more reliably, through a Sandmeyer reaction starting from 3-aminoacetophenone. Various electrophilic iodinating reagents, such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent, can be employed for direct iodination, though selectivity can be an issue. acs.org Utilizing silver salts like silver mesylate with molecular iodine can offer milder conditions and potentially improved regioselectivity for certain substrates. acs.org

One-Pot and Cascade Reaction Sequences for Multi-functionalization

To enhance synthetic efficiency, one-pot and cascade reactions that combine multiple transformations into a single operation are highly desirable. scielo.brthieme-connect.com A potential one-pot synthesis for a derivative could involve the condensation of a substituted acetophenone and a benzaldehyde, followed by cyclization and further functionalization. thieme-connect.com

For the target molecule, a hypothetical one-pot sequence could begin with the α-arylation of a protected acetophenone derivative, followed by deprotection and in-situ iodination. While challenging, such a sequence would significantly reduce the number of workup and purification steps, leading to a more streamlined and environmentally friendly process. Another possibility is a multi-component reaction involving an aldehyde, a ketone, and a nitrile source to build β-acetamido ketones, which could then be further modified. researchgate.net

Optimization of Reaction Parameters and Process Scale-Up Considerations

Optimizing reaction parameters is critical for maximizing yield, minimizing impurities, and ensuring reproducibility, especially when considering a scale-up for larger quantity production. For the palladium-catalyzed cross-coupling routes, several factors must be carefully tuned.

Key Parameters for Optimization in a Suzuki Coupling:

Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is crucial. Ligands influence the stability and activity of the catalytic species, affecting reaction rates and yields.

Base: The strength and solubility of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the transmetalation step.

Solvent: A mixture of solvents, such as toluene/water or dioxane/water, is often used to dissolve both the organic and inorganic reagents.

Temperature: Reaction temperatures typically range from 80-110 °C. Lower temperatures may be possible with highly active catalyst systems.

Concentration: The concentration of reactants can affect reaction kinetics and the potential for side reactions.

The following table outlines typical parameters for optimization in a Suzuki coupling reaction for the synthesis of this compound.

| Parameter | Variable | Typical Range/Options | Considerations |

| Catalyst Loading | mol % | 0.5 - 5 mol % | Lower loading is cost-effective but may require longer reaction times. |

| Ligand-to-Metal Ratio | L/Pd | 1:1 to 4:1 | Influences catalyst stability and activity. |

| Solvent System | - | Toluene/H₂O, Dioxane/H₂O, THF | Affects solubility and reaction rate. |

| Base | Equivalents | 2 - 3 eq. | Must be strong enough to facilitate transmetalation but not cause side reactions. |

| Temperature | °C | 60 - 120 °C | Balances reaction rate against thermal degradation of reactants or catalyst. |

| Reaction Time | Hours | 2 - 24 h | Monitored by TLC or LC-MS to determine completion. |

When scaling up, issues such as efficient mixing, heat transfer, and the safe handling of pyrophoric or toxic reagents become paramount. The cost and availability of the catalyst and starting materials are also significant considerations for large-scale synthesis.

Stereoselective Synthesis of Potential Chiral Analogues

The target molecule, this compound, is achiral. However, the synthesis of chiral analogues is of significant interest, particularly in medicinal chemistry. A chiral center can be introduced by modifying the core structure.

One primary approach is the asymmetric reduction of the ketone functionality to produce a chiral secondary alcohol. This can be achieved using various chiral reducing agents or catalytic systems:

Noyori Asymmetric Hydrogenation: Utilizes a chiral ruthenium-diphosphine-diamine complex to catalytically reduce the ketone with high enantioselectivity.

Corey-Bakshi-Shibata (CBS) Reduction: Employs a borane (B79455) reagent with a chiral oxazaborolidine catalyst.

Enzymatic Reduction: Ketoreductase enzymes can offer excellent stereoselectivity under mild, aqueous conditions.

Another strategy involves introducing a substituent at the benzylic methylene (B1212753) bridge, creating a chiral tertiary carbon center. For instance, a chiral alkyl group could be introduced via the enantioselective alkylation of the corresponding enolate using a chiral phase-transfer catalyst or a chiral auxiliary. Furthermore, copper-hydride catalyzed couplings of aryl alkenes have been developed to synthesize optically active β,β-disubstituted ketones, which could be adapted to create chiral analogues. acs.org These methods provide access to enantiomerically enriched compounds, allowing for the exploration of stereochemistry-dependent biological activity.

Electrophilic and Nucleophilic Reactions of the Acetophenone Moiety

The acetophenone portion of the molecule offers two primary sites for chemical transformation: the carbonyl group and the α-carbon. The carbonyl carbon is electrophilic and thus susceptible to attack by nucleophiles. This reactivity is a cornerstone of many carbon-carbon bond-forming reactions.

The hydrogens on the α-carbon of the acetophenone moiety are acidic due to the electron-withdrawing nature of the adjacent carbonyl group and the resonance stabilization of the resulting enolate anion. studyraid.com The pKa of these α-hydrogens is typically in the range of 18-19. studyraid.com This acidity allows for deprotonation by a suitable base to form a nucleophilic enolate, which can then participate in a variety of reactions, including alkylations, aldol (B89426) condensations, and halogenations.

The reactivity of the enolate is influenced by the electronic nature of the substituents on the aromatic rings. The 3'-iodo and 2-fluoro substituents, being electron-withdrawing, can further enhance the acidity of the α-hydrogens, facilitating enolate formation.

Table 1: Representative Nucleophilic Addition Reactions to the Acetophenone Carbonyl Group

| Reaction Type | Reagent | Product Type | Typical Conditions |

| Grignard Reaction | RMgX | Tertiary Alcohol | Anhydrous ether or THF |

| Reduction | NaBH4, LiAlH4 | Secondary Alcohol | Methanol, Ethanol, or Ether |

| Wittig Reaction | Ph3P=CHR | Alkene | Anhydrous solvent (e.g., THF, DMSO) |

| Cyanohydrin Formation | HCN, KCN | Cyanohydrin | Basic conditions |

Reactivity Profile of the Iodo-Substituent in Aromatic Systems

The iodine atom at the 3'-position of the acetophenone ring is an excellent leaving group, making this position a prime site for a variety of cross-coupling and substitution reactions. cymitquimica.com Aryl iodides are particularly reactive in metal-mediated transformations. nbinno.com

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, and aryl iodides are highly effective substrates for these transformations. nbinno.com The carbon-iodine bond is readily susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is highly versatile for the formation of new carbon-carbon bonds.

Sonogashira Coupling: The Sonogashira reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This is a highly efficient method for the synthesis of aryl-alkyne structures. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with a primary or secondary amine. nih.govwikipedia.orgacsgcipr.orglibretexts.org This has become a vital tool for the synthesis of anilines and their derivatives.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a substituted alkene.

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides

| Reaction Name | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | R-B(OH)2 | Pd(PPh3)4, Base | Ar-R |

| Sonogashira | R-C≡CH | PdCl2(PPh3)2, CuI, Amine Base | Ar-C≡C-R |

| Buchwald-Hartwig | R2NH | Pd(dba)2, Ligand, Base | Ar-NR2 |

| Heck | H2C=CHR | Pd(OAc)2, PPh3, Base | Ar-CH=CHR |

While less common than metal-mediated processes for simple aryl iodides, nucleophilic aromatic substitution (SNA) can occur under specific conditions, particularly if the aromatic ring is activated by strongly electron-withdrawing groups. youtube.commasterorganicchemistry.comdalalinstitute.com However, for this compound, the conditions required for direct nucleophilic displacement of the iodide would likely be harsh.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can react with the aryl iodide through metal-halogen exchange to form a new organometallic species. This new species can then be reacted with various electrophiles.

Influence of the Fluoro-Substituent on Aromatic Reactivity and Electronic Properties

The fluorine atom at the 2-position of the phenyl ring exerts a significant influence on the molecule's reactivity through a combination of inductive and resonance effects. wikipedia.orgcsbsju.edu Fluorine is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I effect). csbsju.edu This effect deactivates the aromatic ring towards electrophilic aromatic substitution. researchgate.net

Furthermore, the presence of a 2'-fluoro substituent can have a notable impact on the conformational preferences of the acetophenone moiety. Studies on 2'-fluoro-substituted acetophenone derivatives have shown that they exclusively form s-trans conformers in solution. nih.gov This conformational locking is due to the minimization of repulsive dipole-dipole interactions between the C-F bond and the carbonyl group. nih.gov

Investigation of Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound presents the potential for intramolecular cyclization reactions, particularly through the formation of new rings involving the two phenyl groups and the carbonyl bridge. One possible pathway could be a Nazarov-type cyclization if a divinyl ketone intermediate could be formed. organic-chemistry.orgnrochemistry.comorganicreactions.orgresearchgate.netillinois.edu

While specific studies on this molecule are lacking, related intramolecular reactions of acetophenone derivatives have been reported. For instance, Brønsted acid-promoted intramolecular cyclization of o-(1-arylvinyl) acetophenone derivatives can lead to polysubstituted indenes. rsc.org Additionally, sequential carboxylation/intramolecular cyclization of o-alkynyl acetophenone with CO2 has been shown to produce 1(3H)-isobenzofuranylidene acetic acids. rsc.org These examples suggest that under the appropriate conditions, the scaffold of this compound could be amenable to cyclization.

Derivatization Strategies for Complex Molecular Architectures

The multiple reactive sites on this compound make it a versatile building block for the synthesis of more complex molecules. The iodo-substituent is a key handle for introducing a wide variety of functional groups through the palladium-catalyzed cross-coupling reactions detailed in section 3.2.1.

For example, a Sonogashira coupling could be employed to introduce an alkyne, which could then undergo further transformations such as cycloaddition reactions. A Suzuki coupling could be used to link the molecule to another aromatic or heteroaromatic ring system, building up larger conjugated systems. The Buchwald-Hartwig amination could be used to introduce nitrogen-containing heterocycles.

The α-carbon of the acetophenone moiety can also be functionalized. For instance, after enolate formation, it could be reacted with an electrophile to introduce a new substituent. This, combined with transformations at the iodo-position, allows for a multi-directional derivatization strategy.

Comprehensive Spectroscopic and Structural Characterization of 2 2 Fluorophenyl 3 Iodoacetophenone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

While one-dimensional (¹H and ¹³C) NMR provides initial structural data, two-dimensional (2D) NMR techniques are required to unambiguously assign signals and reveal complex correlations.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C. For 2-(2-Fluorophenyl)-3'-iodoacetophenone, an HSQC spectrum would definitively link each aromatic and methylene (B1212753) proton to its corresponding carbon atom, simplifying the assignment of the crowded aromatic regions.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methylene protons to the carbonyl carbon and the quaternary carbons of both phenyl rings, confirming the core acetophenone (B1666503) structure. utoronto.ca

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. utoronto.ca For this compound, NOESY correlations would be expected between the methylene protons and the ortho-protons on both the fluorophenyl and iodophenyl rings, helping to define the rotational orientation of these rings relative to the central keto-ethane bridge.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton Signal | Key HMBC Correlations (to Carbons) | Key NOESY Correlations (to Protons) |

|---|---|---|

| Methylene (-CH₂-) | Carbonyl (C=O), C1 of fluorophenyl ring, C1 of iodophenyl ring | Ortho protons on both aromatic rings |

| Protons on Fluorophenyl Ring | Adjacent aromatic carbons, Methylene carbon | Methylene protons, Adjacent aromatic protons |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique. The chemical shift of the ¹⁹F signal is highly dependent on its electronic environment. For this compound, a single resonance would be observed. Its precise chemical shift would be indicative of the electron-withdrawing effect of the adjacent acetophenone moiety and would show coupling to the nearby aromatic protons, further confirming its position on the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. miamioh.edu Analysis of the fragmentation patterns in the mass spectrum provides further structural confirmation by revealing how the molecule breaks apart upon ionization. researchgate.net

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺. The subsequent fragmentation would likely proceed through several key pathways:

Loss of Iodine Radical: Cleavage of the weak C-I bond would result in a significant fragment corresponding to [M-I]⁺.

Alpha-Cleavage: Fission of the bond between the carbonyl group and the methylene bridge is a common pathway for ketones, leading to the formation of the 3-iodobenzoyl cation and the 2-fluorobenzyl radical, or vice versa.

Formation of Benzopyrylium Ions: Intramolecular cyclization involving the carbonyl oxygen and the aromatic ring can lead to stable benzopyrylium ions, a process observed in related acetophenone structures. nih.gov

Table 2: Predicted HRMS Fragments for C₁₄H₁₀FIO

| Fragment Ion | Proposed Structure / Loss | Calculated Exact Mass (Da) |

|---|---|---|

| [C₁₄H₁₀FIO]⁺ | Molecular Ion (M⁺) | 351.9755 |

| [C₁₄H₁₀FO]⁺ | [M - I]⁺ | 225.0710 |

| [C₇H₄IO]⁺ | 3-Iodobenzoyl cation | 230.9301 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. mkuniversity.ac.inmdpi.com

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very strong absorption band characteristic of the aromatic ketone C=O stretch. Other key signals would include C-F stretching, aromatic C=C and C-H stretching, and C-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds. mdpi.com It would clearly show the vibrations of the aromatic rings and could provide a clearer signal for the C-I bond, which is often weak in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Aryl Ketone) | IR | ~1685 | Strong |

| Aromatic C=C | IR, Raman | 1600-1450 | Medium to Strong |

| C-F Stretch | IR | 1270-1100 | Strong |

| Aromatic C-H Stretch | IR | 3100-3000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The absorption profile is characteristic of the conjugated systems within the molecule. The spectrum of this compound is expected to show absorptions arising from:

π → π* transitions: These high-intensity absorptions correspond to electronic excitations within the aromatic rings and the conjugated keto-group system. Multiple bands are expected due to the presence of two substituted phenyl rings.

n → π* transitions: A lower-intensity absorption at a longer wavelength is expected for the transition involving the non-bonding (n) electrons of the carbonyl oxygen to the π* system.

The substitution pattern (fluoro and iodo groups) will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted acetophenone. nist.gov

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mkuniversity.ac.in If a suitable single crystal of this compound can be grown, this technique would provide a wealth of information:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles for the entire molecule, confirming the connectivity and revealing the preferred conformation in the crystalline state.

Crystal Packing: It would show how individual molecules are arranged in the crystal lattice.

Intermolecular Interactions: The analysis would identify non-covalent interactions that stabilize the crystal structure. nih.govresearchgate.net Potential interactions for this molecule include:

Halogen Bonding: The electrophilic region on the iodine atom could interact with a nucleophilic atom (like the carbonyl oxygen) of a neighboring molecule.

C-H···O and C-H···F Hydrogen Bonds: Weak hydrogen bonds involving aromatic or methylene protons and the oxygen or fluorine atoms.

π-π Stacking: Favorable stacking interactions between the electron-rich aromatic rings of adjacent molecules.

This analysis provides an unparalleled view of the molecule's solid-state architecture, complementing the solution-state data from NMR. nuph.edu.ua

Conformational Analysis and Torsional Strain Evaluation

In related 2'-fluoroacetophenone derivatives, an s-trans conformation is often preferred, where the carbonyl group and the fluorinated phenyl ring are oriented away from each other to minimize steric clash. For this compound, the interaction between the 2-fluorophenyl group and the 3'-iodoacetophenone moiety is complex. The rotation around the bond connecting the Cα of the acetophenone to the fluorophenyl ring is a primary determinant of the molecule's three-dimensional shape.

The torsional strain arises from the repulsion between bonding electrons on adjacent atoms as the molecule rotates around its single bonds. In this compound, eclipsing interactions between the substituents on the phenyl rings and the carbonyl group would lead to high-energy conformations. The molecule is expected to preferentially adopt a staggered conformation to alleviate this strain. The presence of the ortho-fluorine atom can influence the electronic environment and potentially lead to through-space spin-spin couplings, a phenomenon observed in other 2'-fluoro-substituted acetophenones. nih.gov

Table 1: Predicted Torsional Angles and Energy Barriers for Key Rotations in this compound (Note: This data is hypothetical and based on theoretical principles, pending experimental or computational verification.)

| Rotational Bond | Dihedral Angle (°) | Predicted Energy Barrier (kcal/mol) | Dominant Strain Type |

| C(carbonyl)-C(phenyl-I) | 180 (anti-periplanar) | ~4-6 | Torsional |

| Cα - C(phenyl-F) | ~60 (gauche) | ~5-8 | Steric and Torsional |

| C(carbonyl)-C(phenyl-I) | 0 (syn-periplanar) | >10 | Steric and Torsional |

| Cα - C(phenyl-F) | 120 (eclipsed) | >12 | Steric and Torsional |

Quantification of Halogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions play a crucial role in defining the molecular structure and properties of this compound. The most significant of these is halogen bonding, an attractive interaction between an electrophilic region on a halogen atom (in this case, iodine) and a nucleophilic site.

The iodine atom at the 3'-position of the acetophenone ring possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole, which can interact favorably with electron-rich areas. Potential halogen bond acceptors within the molecule or in its environment could include the carbonyl oxygen, the fluorine atom, or the π-systems of the phenyl rings.

In addition to halogen bonding, other non-covalent forces are at play:

Dipole-dipole interactions: The polar C=O, C-F, and C-I bonds create molecular dipoles, the interactions of which influence conformational preference.

π-stacking: Interactions between the aromatic rings can further stabilize certain conformations, although steric hindrance from the substituents may limit ideal stacking arrangements.

Quantifying these interactions typically requires high-level computational chemistry methods, such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, which analyze the electron density to identify and characterize bonding.

Table 2: Predicted Non-Covalent Interactions and Their Estimated Strengths in this compound (Note: This data is hypothetical and based on theoretical principles, pending experimental or computational verification.)

| Interaction Type | Donor Atom/Group | Acceptor Atom/Group | Estimated Interaction Energy (kcal/mol) |

| Halogen Bond | Iodine (I) | Carbonyl Oxygen (O) | -2.0 to -5.0 |

| Halogen Bond | Iodine (I) | Fluorine (F) | -0.5 to -2.0 |

| π-π Stacking | Phenyl Ring 1 | Phenyl Ring 2 | -1.5 to -4.0 |

| C-H···O Hydrogen Bond | Phenyl C-H | Carbonyl Oxygen (O) | -0.5 to -1.5 |

The interplay of these attractive and repulsive forces dictates the molecule's preferred three-dimensional structure, which is critical for its chemical reactivity and physical properties. Further experimental studies, such as X-ray crystallography and advanced NMR spectroscopy, would be invaluable in validating these theoretical predictions.

In Silico and Theoretical Approaches for 2 2 Fluorophenyl 3 Iodoacetophenone

Computational Chemistry for Electronic Structure and Reactivity Prediction

Computational chemistry serves as a cornerstone for predicting the electronic structure and, consequently, the chemical reactivity of molecules. materialsciencejournal.org By solving approximations of the Schrödinger equation, these methods can model the distribution of electrons within a molecule, which governs its interactions and behavior. Techniques range from first-principles ab initio methods to the widely used Density Functional Theory (DFT). nih.govmdpi.com For 2-(2-Fluorophenyl)-3'-iodoacetophenone, these calculations can elucidate how the electron-withdrawing fluorine and iodine atoms and the carbonyl group influence the electronic properties of the aromatic rings, providing insights into the molecule's stability, reactivity, and potential reaction sites.

Density Functional Theory (DFT) is a robust computational method frequently used to investigate the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. mdpi.comscienceacademique.com For this compound, DFT calculations, often employing functionals like B3LYP, can be used to determine the optimized molecular geometry, corresponding to the lowest energy arrangement of its atoms. scienceacademique.comresearchgate.net

From a single DFT calculation, a wealth of information can be derived. This includes thermodynamic properties such as enthalpy and Gibbs free energy, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net Furthermore, global reactivity descriptors, which quantify the chemical behavior of the molecule, can be calculated from these orbital energies. mdpi.com

While DFT is excellent for ground state properties, ab initio methods, which are based on first principles without empirical parameterization, are often employed for more complex scenarios like analyzing electronic excited states. nih.gov Methods such as Time-Dependent DFT (TD-DFT), Configuration Interaction (CI), and Coupled Cluster (CC) theory can predict the energies of electronic transitions.

For this compound, these calculations would reveal the nature of its ultraviolet-visible (UV-Vis) absorption spectrum. The calculations can identify the specific orbitals involved in the primary electronic transitions (e.g., n → π* or π → π* transitions), predict their corresponding absorption wavelengths (λmax), and determine their oscillator strengths, which relate to the intensity of the absorption bands. This information is crucial for understanding the photophysical properties of the molecule.

Molecular Modeling for Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of this compound are key to its properties and interactions. Molecular modeling techniques are used to perform conformational analysis, exploring the different spatial arrangements (conformers) of the molecule and their relative energies. nih.gov

The primary degrees of freedom in this molecule include the rotation around the C-C single bond connecting the two aromatic rings and the rotation of the acetyl group. By systematically rotating these bonds and calculating the energy at each step (a process known as a potential energy surface scan), an energy landscape can be generated. This landscape reveals the most stable, low-energy conformers as well as the energy barriers for rotation between them. Such studies can identify the preferred shape of the molecule in the gas phase or in solution. nih.gov

Table 2: Hypothetical Relative Energies for Key Conformations of this compound

| Dihedral Angle (C-C-C-C between rings) | Relative Energy (kcal/mol) | Conformation Description |

|---|---|---|

| 0° | 8.5 | Eclipsed, high energy due to steric hindrance |

| 45° | 1.2 | Skewed, intermediate energy |

| 90° | 2.5 | Orthogonal, transition state for rotation |

| 135° | 1.0 | Skewed, near-minimum energy |

Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides indispensable tools for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm molecular structures and assign experimental signals to specific atoms or molecular motions. researchgate.net

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is typically used to calculate the isotropic magnetic shielding constants for each nucleus (e.g., ¹H, ¹³C, ¹⁹F). rug.nl These shielding values are then converted to chemical shifts (δ) by comparing them to the calculated shielding of a reference compound, such as tetramethylsilane (B1202638) (TMS). researchgate.net Such calculations can help assign complex spectra and verify the regiochemistry of the molecule, confirming the positions of the fluoro and iodo substituents. worktribe.com

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is achieved by calculating the harmonic vibrational frequencies of the molecule. researchgate.net These calculations identify the fundamental vibrational modes, which correspond to specific bond stretches, bends, and torsions. esisresearch.org While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be brought into excellent agreement with experiment through the use of empirical scaling factors. tsijournals.com These simulations are invaluable for assigning peaks in experimental spectra to specific functional groups, such as the characteristic C=O stretch of the ketone or the C-F and C-I stretching vibrations. researchgate.net

Table 3: Hypothetical Calculated Vibrational Frequencies and NMR Chemical Shifts for this compound

| Spectroscopic Data | Feature | Calculated Value | Experimental Value (Hypothetical) | Assignment |

|---|---|---|---|---|

| Vibrational (IR) | Frequency (scaled) | 1685 cm⁻¹ | 1682 cm⁻¹ | C=O stretch |

| Frequency (scaled) | 1220 cm⁻¹ | 1218 cm⁻¹ | C-F stretch | |

| Frequency (scaled) | 530 cm⁻¹ | 535 cm⁻¹ | C-I stretch | |

| NMR (¹³C) | Chemical Shift | 195.2 ppm | 194.8 ppm | Carbonyl Carbon (C=O) |

| Chemical Shift | 160.1 ppm (J=250 Hz) | 159.7 ppm | Carbon attached to Fluorine (C-F) | |

| Chemical Shift | 94.5 ppm | 94.1 ppm | Carbon attached to Iodine (C-I) |

| NMR (¹⁹F) | Chemical Shift | -114.3 ppm | -114.8 ppm | Aromatic Fluorine |

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway. nih.gov For a potential reaction involving this compound, such as a Suzuki cross-coupling at the C-I bond or a nucleophilic aromatic substitution, DFT can be used to model the energetic profile. mdpi.com

This involves locating the structures of reactants, intermediates, transition states, and products along the reaction coordinate. By calculating the energies of these species, a reaction energy diagram can be constructed. The height of the energy barrier at the transition state determines the activation energy, which is directly related to the reaction rate. mdpi.com Natural Bond Orbital (NBO) analysis can also be performed to study charge distribution and bond-breaking/bond-forming processes throughout the reaction. nih.gov

Structure Activity Relationship Sar Methodologies and Molecular Design Principles

Ligand-Based and Structure-Based Design Strategies

Molecular Dynamics for Ligand-Target Complex Stability

Once a putative biological target for 2-(2-Fluorophenyl)-3'-iodoacetophenone is identified, molecular dynamics (MD) simulations would be a powerful computational tool to investigate the stability of the ligand-target complex at an atomic level. MD simulations provide insights into the dynamic behavior of the complex over time, which can complement the static picture provided by molecular docking.

An MD simulation would typically start with a docked pose of this compound within the binding site of its target protein. The system would then be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would then be run for a duration of nanoseconds to microseconds, tracking the movements of all atoms in the system.

Analysis of the MD trajectory could reveal:

Root Mean Square Fluctuation (RMSF): This analysis would highlight the flexibility of different regions of the protein and the ligand. It could indicate which parts of the ligand are making the most stable interactions.

Hydrogen Bond Analysis: This would track the formation and breaking of hydrogen bonds between the ligand and the protein over time, identifying key and persistent interactions.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) could be employed to estimate the binding free energy of the ligand-target complex, providing a theoretical correlation with experimental binding affinities.

These simulations would be invaluable for understanding the key interactions that stabilize the binding of this compound to its target and for predicting how structural modifications might impact this stability.

Design of Chemical Probes for Target Engagement Studies

A well-characterized and potent molecule like this compound could serve as an excellent scaffold for the design of chemical probes. Chemical probes are essential tools for studying the function of a target protein in a cellular or in vivo context. A key application of such probes is in target engagement studies, which confirm that a drug candidate is binding to its intended target in a complex biological system.

The design of a chemical probe based on this compound would involve the strategic attachment of a reporter tag, such as a fluorophore or a biotin moiety, or a reactive group for covalent modification. The position of attachment is critical and should be chosen to minimize disruption of the key interactions with the target protein, as identified through SAR and molecular modeling studies.

Table 2: Potential Chemical Probes Derived from this compound

| Probe ID | Scaffold | Linker | Tag/Reactive Group | Intended Use |

| Probe-F | This compound | Short alkyl chain | Fluorescein | Cellular imaging and target localization |

| Probe-B | This compound | PEG linker | Biotin | Affinity purification of the target protein |

| Probe-C | This compound | Alkynyl group | N/A (for click chemistry) | Bioorthogonal labeling for proteomics |

For example, a fluorescent probe (Probe-F) could be used in cellular imaging experiments to visualize the subcellular localization of the target protein. A biotinylated probe (Probe-B) would be invaluable for affinity pull-down experiments to identify the target protein from a cell lysate and to discover its interaction partners. An alkyne-containing probe (Probe-C) would allow for bioorthogonal "click" chemistry, enabling the attachment of various reporter tags in a highly specific manner within a complex biological milieu.

The development and validation of such chemical probes would be a crucial step in elucidating the biological role of the target of this compound and in validating it as a potential therapeutic target.

Advanced Methodologies for Exploring Biochemical and Molecular Interactions

Enzyme Inhibition and Activation Studies: Methodological Framework

The study of how a compound like 2-(2-Fluorophenyl)-3'-iodoacetophenone might interact with enzymes is fundamental to understanding its potential biological activity. This framework involves assessing the compound's ability to either inhibit or enhance the catalytic activity of specific enzymes. Such investigations are critical in drug discovery, as enzymes are common therapeutic targets. mdpi.com The process typically begins with screening the compound against a panel of relevant enzymes, followed by more detailed studies to characterize the nature of any observed interaction.

Biophysical techniques are employed to understand the direct physical interactions between a ligand (the compound) and an enzyme. nih.gov These methods provide insights into the binding affinity, stoichiometry, and conformational changes that may occur upon complex formation.

Commonly used biophysical methods include:

Surface Plasmon Resonance (SPR): This technique measures the binding and dissociation kinetics of a ligand to an enzyme immobilized on a sensor chip in real-time. reactionbiology.com It can determine the on-rate (k_on), off-rate (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. reactionbiology.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS).

X-ray Crystallography: If the ligand-enzyme complex can be crystallized, this method can provide a high-resolution, three-dimensional structure of the binding site, revealing the precise atomic interactions between the compound and the enzyme.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study ligand-enzyme interactions in solution, providing information on the binding interface and any structural changes in both the ligand and the enzyme upon binding. researchgate.net

These methods are crucial for confirming direct binding and understanding the physical basis of any observed enzyme modulation. frontiersin.org

Once direct binding is confirmed, enzyme kinetics studies are performed to quantify the functional effect of the compound on the enzyme's catalytic activity. nih.gov These analyses determine the mechanism of inhibition or activation. researchgate.net

The primary kinetic parameters determined are:

Michaelis Constant (K_m): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). Changes in K_m in the presence of an inhibitor can indicate the type of inhibition.

Maximum Velocity (V_max): The maximum rate of the enzymatic reaction.

Inhibitory Constant (K_i): A measure of the inhibitor's potency; it is the concentration of inhibitor required to produce half-maximum inhibition.

By measuring the reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot or other graphical analysis can be used to distinguish between different inhibition models, such as competitive, non-competitive, and uncompetitive inhibition. semanticscholar.org

Table 1: Models of Enzyme Inhibition

| Inhibition Model | Description | Effect on K_m | Effect on V_max |

|---|---|---|---|

| Competitive | Inhibitor binds only to the free enzyme's active site, competing with the substrate. | Increases | Unchanged |

| Non-competitive | Inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site. | Unchanged | Decreases |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases | Decreases |

| Mixed | Inhibitor binds to both the free enzyme and the enzyme-substrate complex, but with different affinities. | Varies | Decreases |

Receptor Binding Profiling Methodologies

Receptor binding assays are essential for determining if a compound interacts with specific receptors, such as G-protein coupled receptors (GPCRs) or ion channels. These assays measure the affinity of a compound for a receptor and are a cornerstone of pharmacological profiling. giffordbioscience.com

Radioligand displacement assays are a highly sensitive and standard method for determining the binding affinity of a test compound. oncodesign-services.com The principle involves a competition between a radiolabeled ligand (a molecule with a known high affinity for the receptor) and the unlabeled test compound (e.g., this compound). nih.gov

The assay is performed by incubating the receptor preparation (from cell membranes or tissues) with a fixed concentration of the radioligand and varying concentrations of the test compound. nih.gov The ability of the test compound to displace the radioligand from the receptor is measured. The data are used to calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The IC₅₀ value can then be converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation. giffordbioscience.com

Table 2: Key Parameters in Radioligand Displacement Assays

| Parameter | Definition | Significance |

|---|---|---|

| K_d | Dissociation Constant: The concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. | Measures the affinity of the radioligand for the receptor. A lower K_d indicates higher affinity. |

| B_max | Maximum Binding Capacity: The total number of receptors in the preparation. | Indicates the density of the target receptor in the tissue or cell sample. perceptive.com |

| IC₅₀ | Inhibitory Concentration 50%: The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. | A measure of the test compound's potency in binding to the receptor. |

| K_i | Inhibitory Constant: The affinity constant of the competing ligand (test compound). | Represents the intrinsic affinity of the test compound for the receptor, independent of the radioligand used. |

While binding assays confirm interaction, functional assays are necessary to determine the consequence of that binding—whether the compound acts as an agonist (activator), antagonist (inhibitor), or inverse agonist. These assays measure a biological response downstream of receptor binding.

For a GPCR, a functional assay might measure:

Second Messenger Accumulation: Changes in intracellular levels of cyclic AMP (cAMP), inositol (B14025) phosphates (IP₃), or calcium (Ca²⁺).

Reporter Gene Expression: Activation of a reporter gene (e.g., luciferase or β-galactosidase) linked to a receptor-specific response element.

Receptor Internalization: The movement of the receptor from the cell surface to the interior, often measured using fluorescently tagged receptors.

The results of these assays characterize the compound's efficacy (the maximal response it can produce) and potency (the concentration required to produce 50% of its maximal effect, or EC₅₀/IC₅₀).

Investigation of Molecular Mechanism at the Cellular Level

Understanding a compound's effect on a cellular level involves integrating the findings from enzyme and receptor assays to elucidate its mechanism of action within a biological system. This involves treating cultured cells with the compound and observing its effects on various cellular processes.

Techniques used in these investigations include:

Western Blotting: To measure changes in the expression or phosphorylation state of specific proteins in signaling pathways affected by the compound.

Immunofluorescence and Confocal Microscopy: To visualize the subcellular localization of target proteins and observe morphological changes within the cell upon treatment.

Gene Expression Analysis (e.g., RT-qPCR, RNA-Seq): To determine how the compound alters the transcription of genes related to its target pathway.

By combining these cellular studies with the biochemical data from enzyme and receptor assays, a comprehensive picture of the molecular mechanism of action for a compound like this compound could be developed. However, no such studies have been published for this specific molecule to date.

Exploration of Protein-Protein and Protein-Nucleic Acid Interactions Induced by the Compound:Some small molecules can act as "molecular glues," promoting or stabilizing interactions between proteins or between proteins and nucleic acids. These induced interactions can have significant biological consequences and represent an exciting frontier in chemical biology. There is currently no evidence to suggest that this compound has been investigated for such properties.

Due to the absence of any research data, the creation of informative data tables and a detailed discussion of research findings for this compound is not feasible. The scientific community awaits future research that may shed light on the biochemical and molecular interactions of this particular compound.

Future Research Directions and Translational Perspectives in Chemical Sciences

Development of Advanced Analytical Techniques for Compound Quantification and Metabolite Identification

Currently, there are no established analytical methods specifically for the quantification of 2-(2-Fluorophenyl)-3'-iodoacetophenone or the identification of its potential metabolites. Future research would necessitate the development of robust and sensitive analytical techniques. High-performance liquid chromatography (HPLC), likely coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS), would be a primary candidate for developing quantitative assays. Such methods would be crucial for any future pharmacokinetic or in vitro metabolism studies. The development would involve optimizing chromatographic conditions (e.g., column chemistry, mobile phase composition) and mass spectrometric parameters (e.g., ionization source, collision energies) to achieve the required sensitivity and selectivity.

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

Exploration of Structure-Property Relationships for Material Science Applications

The unique combination of a fluorophenyl group and an iodoacetophenone moiety in this compound suggests that it may possess interesting properties relevant to material science. The fluorine atom can impart properties such as increased thermal stability and altered electronic characteristics. The iodine atom, with its potential for halogen bonding, could influence the solid-state packing and intermolecular interactions. Future research could explore its potential as a component in liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials. This would involve synthesizing the compound and characterizing its thermal, optical, and electronic properties.

Design of Supramolecular Assemblies Utilizing Halogen Bonding Interactions

The presence of an iodine atom in the structure of this compound makes it a prime candidate for engaging in halogen bonding. This directional, non-covalent interaction can be a powerful tool for the rational design of supramolecular assemblies. Future studies could investigate the co-crystallization of this compound with various halogen bond acceptors to form novel crystalline architectures with potentially interesting properties, such as specific host-guest recognition or unique solid-state packing arrangements.

Catalytic Applications and Ligand Design for New Chemical Transformations

While there is no information on the catalytic applications of this compound, its structure contains features that could be exploited in ligand design. The acetophenone (B1666503) moiety could potentially be modified to create a bidentate or tridentate ligand capable of coordinating with metal centers. The electronic properties of the fluorophenyl and iodophenyl rings would influence the electron-donating or -withdrawing nature of such a ligand, thereby tuning the reactivity of the metal catalyst. Future research could explore the synthesis of ligand derivatives and their application in various catalytic transformations.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Fluorophenyl)-3'-iodoacetophenone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of 2-fluorophenyl precursors or halogenation of pre-formed acetophenone derivatives. For example, iodination at the 3'-position can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C) . Optimization includes adjusting stoichiometry (1.2–1.5 eq ICl) and monitoring reaction progress via TLC or HPLC. Purification typically involves column chromatography with silica gel and hexane/ethyl acetate gradients.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Expect a singlet for the acetyl group (~2.6 ppm), coupled doublets for aromatic protons (δ 7.1–8.0 ppm), and distinct splitting patterns due to fluorine and iodine substituents. Fluorine-induced deshielding shifts adjacent protons .

- <sup>13</sup>C NMR : The carbonyl carbon appears at ~195–200 ppm; iodine’s heavy atom effect downshifts the 3'-C signal .

- IR : Strong C=O stretch at ~1680 cm⁻¹ and C-F/C-I vibrations at 1100–1250 cm⁻¹.

Q. What are the key challenges in handling and storing this compound?

- Methodological Answer : The iodine substituent increases sensitivity to light and moisture. Storage recommendations:

- Temperature : –20°C in amber vials under argon .

- Handling : Use gloveboxes for air-sensitive reactions. Decomposition byproducts (e.g., dehalogenated products) can be minimized by avoiding prolonged exposure to ambient conditions.

Advanced Research Questions

Q. How do electronic effects of fluorine and iodine substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The electron-withdrawing fluorine enhances electrophilicity at the acetophenone carbonyl, while iodine acts as a directing group for metal-catalyzed coupling. For Suzuki reactions:

- Use Pd(PPh3)4 (2–5 mol%) with arylboronic acids in THF/Na2CO3 (70°C, 12–24 hrs).

- Challenge : Competing deiodination may occur; mitigate by optimizing ligand choice (e.g., SPhos) and catalyst loading .

Q. How can computational chemistry (DFT) predict regioselectivity in further functionalization?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The 3'-iodo group creates a electron-deficient region, favoring nucleophilic attack at the ortho position relative to fluorine .

- Validate predictions with kinetic studies (e.g., monitoring substituent effects on reaction rates).

Q. What strategies resolve contradictions in reported crystallographic data for halogenated acetophenones?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。